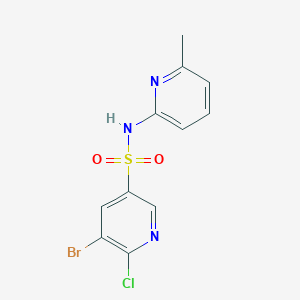![molecular formula C25H23N3O B385455 4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-66-6](/img/structure/B385455.png)
4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one” is an organic compound that contains a benzene ring fused to a benzimidazole ring . The benzimidazole ring is a five-membered ring containing a nitrogen atom, 4 carbon atoms, and two double bonds .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For example, the synthesis of meso-3,4-hexanediol from 3-hexyne can occur by more than one multi-step pathway . One approach would be to reduce the alkyne to cis or trans-3-hexene before undertaking glycol formation .
Molecular Structure Analysis
The molecular structure of similar compounds shows that the benzimidazol-2 (3)-one residue is nearly perpendicular to the benzyl ring, forming a dihedral angle of 77.41 (6)° . In the crystal, inversion dimers are formed by pairs of N-H⋯O hydrogen bonds .
Chemical Reactions Analysis
The oxidation process of similar compounds showed an irreversible behavior . The highest peak current was obtained in 0.5 M H2SO4 containing 10% methanol and used as the supporting electrolyte .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .
Safety and Hazards
Direcciones Futuras
The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, there is an urgent need for the implementation of efficient prevention and treatment strategies to curb cancer deaths . Investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets . More research is needed to identify the specific targets of this compound.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Benzimidazole derivatives have been known to affect a variety of biochemical pathways
Result of Action
Benzimidazole derivatives have been known to have a variety of effects at the molecular and cellular level
Propiedades
IUPAC Name |
4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-18-9-5-6-10-19(18)16-28-23-14-8-7-13-22(23)26-25(28)20-15-24(29)27(17-20)21-11-3-2-4-12-21/h2-14,20H,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSXVQGIDKCCSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(6-Chloro-3-pyridinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B385374.png)
![1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine](/img/structure/B385376.png)

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385378.png)
![6-chloro-N-(5-{[(6-chloro-3-pyridinyl)sulfonyl]amino}pentyl)-3-pyridinesulfonamide](/img/structure/B385379.png)





![3-Bromo-2-chloro-5-[(4-methyl-1-piperidinyl)sulfonyl]pyridine](/img/structure/B385390.png)
![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]azepane](/img/structure/B385391.png)

![1-[(5-Bromo-6-chloro-3-pyridinyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B385393.png)